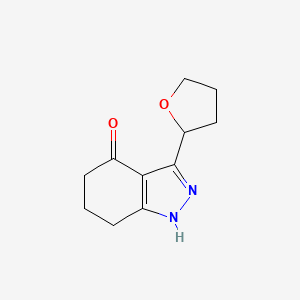
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one is a complex organic compound that features a tetrahydrofuran ring fused to an indazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the tetrahydrofuran ring .
Industrial Production Methods
the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Commonly involves hydrogenation reactions to reduce double bonds or other functional groups.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether solvent with similar structural features.
Tetrahydrofurfuryl alcohol: Another tetrahydrofuran derivative with different functional groups and applications.
Uniqueness
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(oxolan-2-yl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C11H14N2O2/c14-8-4-1-3-7-10(8)11(13-12-7)9-5-2-6-15-9/h9H,1-6H2,(H,12,13) |
Clave InChI |
LVTVGZOEKCWOAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NNC3=C2C(=O)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


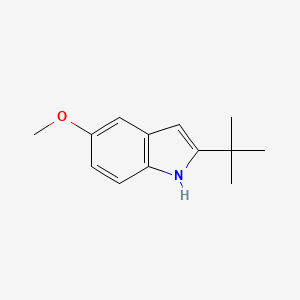
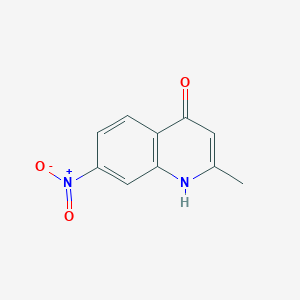

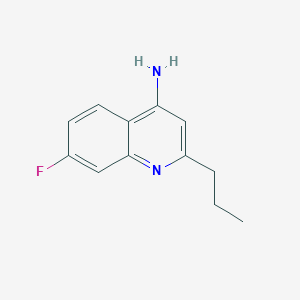

![8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol](/img/structure/B11899504.png)
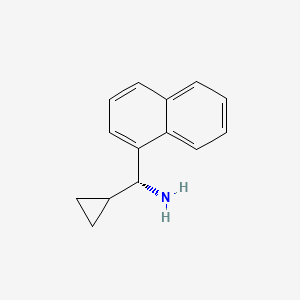

![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)
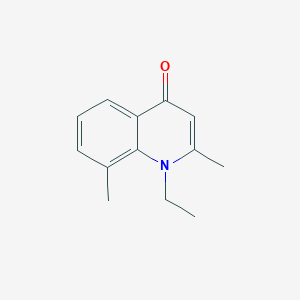


![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)
